2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a thienopyrimidine core with a methoxyphenylacetamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar compounds to 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide include other thienopyrimidine derivatives and methoxyphenylacetamide analogs. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. Some examples include:
- 3-(4-bromophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .
Properties
Molecular Formula |
C24H23N3O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15-4-5-17(12-16(15)2)13-27-23(29)22-20(10-11-32-22)26(24(27)30)14-21(28)25-18-6-8-19(31-3)9-7-18/h4-12H,13-14H2,1-3H3,(H,25,28) |
InChI Key |
DWSORQMATKMWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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